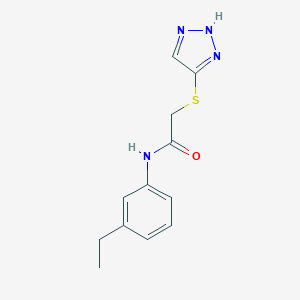
N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ETA and has a molecular formula of C13H16N4OS.
Mécanisme D'action
The mechanism of action of N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is not yet fully understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been shown to possess various biochemical and physiological effects. It has been found to possess anti-inflammatory, analgesic, and antioxidant properties. Additionally, ETA has been shown to possess antitumor and antimicrobial activities, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide in lab experiments is its ease of synthesis. Additionally, ETA is relatively stable and can be easily stored for extended periods. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability.
Orientations Futures
There are several future directions for the research of N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide. One of the significant areas of research is the development of new drugs based on ETA's pharmacological properties. Additionally, further studies are needed to understand the mechanism of action of this compound fully. Other future directions include exploring the potential applications of ETA in other fields of scientific research, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its pharmacological properties, and it has been found to possess various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of ETA and explore its potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis of N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide can be achieved through a simple and efficient method. This involves the reaction of 3-ethylphenylamine with 1H-1,2,3-triazole-5-thiol in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the development of new drugs. ETA has been shown to possess excellent pharmacological properties, making it a potential candidate for drug development.
Propriétés
Nom du produit |
N-(3-ethylphenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide |
|---|---|
Formule moléculaire |
C12H14N4OS |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
N-(3-ethylphenyl)-2-(2H-triazol-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C12H14N4OS/c1-2-9-4-3-5-10(6-9)14-11(17)8-18-12-7-13-16-15-12/h3-7H,2,8H2,1H3,(H,14,17)(H,13,15,16) |
Clé InChI |
SZTULILYBVMNDO-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NNN=C2 |
SMILES canonique |
CCC1=CC(=CC=C1)NC(=O)CSC2=NNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B249345.png)
![5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B249346.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B249347.png)
![Ethyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B249349.png)
![5-bromo-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide](/img/structure/B249350.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B249351.png)
![2-(2,3-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B249353.png)
![2-(1-adamantyl)-N-[(3Z)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B249354.png)
![5-bromo-2-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B249355.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B249356.png)
![N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B249357.png)

![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B249363.png)
![2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B249365.png)